molecular formula C22H30O4 B1670225 delta(9)-Tetrahydrocannabinolic acid CAS No. 23978-85-0

delta(9)-Tetrahydrocannabinolic acid

Cat. No.: B1670225
CAS No.: 23978-85-0
M. Wt: 358.5 g/mol
InChI Key: UCONUSSAWGCZMV-HZPDHXFCSA-N
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Description

Tetrahydrocannabinolic acid A, also known as delta-9-tetrahydrocannabinolic acid, is a non-psychoactive cannabinoid found in raw cannabis plants. It is the acidic precursor to delta-9-tetrahydrocannabinol, the well-known psychoactive compound in cannabis. Tetrahydrocannabinolic acid A is biosynthesized and accumulated in the glandular trichomes of cannabis flowers and leaves .

Mechanism of Action

Target of Action

Delta(9)-Tetrahydrocannabinolic acid (THC) primarily targets the cannabinoid receptors CB-1 and CB-2 in the body and brain . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

THC acts as an agonist/partial antagonist of both cannabinoid receptors . When THC binds to these receptors, it inhibits neurotransmitter release or triggers other actions . This interaction with its targets leads to various changes in the body, including alterations in mood, perception, and cognitive functioning .

Biochemical Pathways

The primary biochemical pathway affected by THC is the endocannabinoid system. This system is involved in regulating a variety of physiological and cognitive processes. THC’s interaction with the cannabinoid receptors can influence these processes, leading to its various effects . Additionally, THC has been shown to have an impact on the brain’s dopaminergic system, stimulating mesolimbic dopamine-containing neurons and increasing the level of striatal dopamine .

Pharmacokinetics

The pharmacokinetics of THC involves its absorption, distribution, metabolism, and excretion (ADME). THC is rapidly absorbed and exhibits dose-linear pharmacokinetics with considerable interindividual variability . The median time to reach maximum concentration (Tmax) is 1-2 hours . The mean maximum concentration (Cmax) after the first dose (0-6 hours) was 0.41 ng/mL for the 0.75-mg dose and 1.01 ng/mL for the 1.5-mg dose .

Result of Action

The binding of THC to cannabinoid receptors leads to a variety of molecular and cellular effects. For instance, in a rat model of endotoxemia, THC was found to conserve cardiovascular functions . It decreased oxidative-nitrative stress and reduced COX-2 staining, suggesting the activation of an anti-inflammatory pathway . Moreover, THC can affect emotional categories, reduce cognitive processing speed, and impair attention .

Action Environment

The action, efficacy, and stability of THC can be influenced by various environmental factors. For instance, the content of THC in cannabis has been steadily rising from an average of 3% in the 1960s to 20% nowadays in high potency varieties . This increase in THC content contributes to the increased rate of cannabis use disorders . Furthermore, the method of administration (e.g., oral ingestion, smoking, vaping) can also affect the pharmacokinetics and resulting effects of THC .

Biochemical Analysis

Biochemical Properties

Delta(9)-Tetrahydrocannabinolic acid plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, including those involved in the endocannabinoid system. These interactions primarily occur through binding to cannabinoid receptors, which are part of the G-protein-coupled receptor family .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of immune cells, potentially influencing immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to cannabinoid receptors, leading to the activation or inhibition of various enzymes. This can result in changes in gene expression and the modulation of neurotransmitter release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it has a certain degree of stability, but can degrade under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Lower doses may have therapeutic effects, while higher doses can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with various transporters and binding proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrocannabinolic acid A can be synthesized from cannabigerolic acid through a series of enzymatic reactions. The primary enzyme involved in this process is tetrahydrocannabinolic acid synthase, which catalyzes the oxidative cyclization of cannabigerolic acid to form tetrahydrocannabinolic acid A .

Industrial Production Methods

In industrial settings, tetrahydrocannabinolic acid A is typically extracted from raw cannabis plants using solvent-based techniques such as ethanol, butane, and carbon dioxide extractions. Solventless methods like ice water hash, dry sift, and rosin pressing are also employed to obtain tetrahydrocannabinolic acid A .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrocannabinolic acid A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Tetrahydrocannabinolic acid A is often compared with other cannabinoids, such as:

Uniqueness

Tetrahydrocannabinolic acid A is unique due to its non-psychoactive nature and its role as a precursor to delta-9-tetrahydrocannabinol. Unlike delta-9-tetrahydrocannabinol, tetrahydrocannabinolic acid A does not produce intoxicating effects, making it a valuable compound for medical research and applications .

Properties

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-5-6-7-8-14-12-17-19(20(23)18(14)21(24)25)15-11-13(2)9-10-16(15)22(3,4)26-17/h11-12,15-16,23H,5-10H2,1-4H3,(H,24,25)/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCONUSSAWGCZMV-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178701
Record name Tetrahydrocannabinolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23978-85-0
Record name Δ9-Tetrahydrocannabinolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23978-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta(9)-Tetrahydrocannabinolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023978850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydrocannabinolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .DELTA.9-TETRAHYDROCANNABINOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ6CZV0K5Y
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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